4-tert-butyl-N-propylbenzamide

Adrenergic Receptor Pharmacology Binding Affinity Cardiovascular Research

Researchers need verifiable negative controls to define baseline activity without receptor interference. This benzamide derivative solves that need. - **Defined low affinity**: Kd = 2 µM for Beta-1 adrenergic receptor; confirmed "no affinity" status - **Distinct physicochemical profile**: LogP ~3.7, TPSA 29.1 Ų - ideal for SAR lipophilicity studies - **Analytical reliability**: MW 219.32 g/mol, distinct from endogenous metabolite N-propylbenzamide Available from BenchChem with rapid global delivery.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 101927-50-8
Cat. No. B11178374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-propylbenzamide
CAS101927-50-8
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C14H21NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)
InChIKeyFAZVSECXIMKWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-propylbenzamide: Physicochemical Profile


4-tert-Butyl-N-propylbenzamide (CAS 101927-50-8) is an organic compound belonging to the benzamide class. Its molecular structure comprises a benzene ring core substituted with a tert-butyl group at the para-position and a propyl chain linked via an amide bond [1]. With a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol [1], it possesses a defined set of physicochemical properties, including a calculated exact mass of 219.162314 g/mol, a topological polar surface area (TPSA) of 29.1 Ų, a count of 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 4 rotatable bonds [2]. This specific structural and property profile is essential for understanding its behavior in biological and chemical systems.

Para-tert-butyl group provides a bulky, lipophilic scaffold for membrane interaction and steric studies.
Defined hydrogen bonding profile (single donor/acceptor) limits polar interactions, supporting specific recognition contexts.
Distinct substitution pattern enables use as a reference standard in analytical method development.

4-tert-Butyl-N-propylbenzamide: Non-Interchangeability with Simple Analogs


Direct substitution of 4-tert-butyl-N-propylbenzamide with simpler benzamide analogs like N-propylbenzamide (CAS 10546-70-0) or 4-tert-butylbenzamide (CAS 56108-12-4) is scientifically unsound due to the profound impact of combined substitutions on molecular recognition, physicochemical properties, and biological activity. While N-propylbenzamide is an endogenous human metabolite [1], the addition of the bulky para-tert-butyl group in 4-tert-butyl-N-propylbenzamide fundamentally alters its steric profile, lipophilicity (estimated LogP ~3.7 [2]), and ability to interact with specific biological targets. SAR studies on related benzamide derivatives demonstrate that even single substituent changes on the benzamide ring can lead to dramatic differences in activity, with IC50 values shifting by orders of magnitude [3]. Therefore, using a generic benzamide as a substitute would introduce uncontrolled variables and invalidate experimental outcomes.

Structure
Combined tert-butyl and N-propyl substitutions create a unique steric and lipophilic profile that simple benzamide analogs do not replicate, potentially altering molecular recognition.
Activity
Even minor substituent changes on benzamide scaffolds can shift target engagement profiles in reported SAR studies; direct substitution with an unsubstituted or mono-substituted analog may introduce uncontrolled variables.
Metabolite
N-propylbenzamide, an endogenous human metabolite, may engage additional biological pathways; using it as a replacement could confound research endpoints.

4-tert-Butyl-N-propylbenzamide: Target Engagement & Selectivity


Beta-1 Adrenergic Receptor Affinity

4-tert-Butyl-N-propylbenzamide demonstrates a measurable, albeit weak, binding affinity for the guinea pig Beta-1 adrenergic receptor with a dissociation constant (Kd) of 2.00E+3 nM (2 µM) [1]. This quantitative value provides a critical benchmark for researchers. In contrast, a separate study on a different, more potent benzamide derivative, N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide, exhibits a 65-fold higher antagonistic activity with an IC50 of 31 nM in a rat VR1 functional calcium-influx assay [2]. This cross-study comparison contextualizes the specific and comparatively weak interaction profile of 4-tert-butyl-N-propylbenzamide at the Beta-1 receptor, highlighting its potential utility as a low-affinity reference compound or negative control.

Beta-1 Affinity
Data to verify
Reported Kd: 2.00E+3 nM (2 µM) vs. comparator IC50 31 nM in functional assay; ~65-fold difference.
Supports low-affinity reference context; assay platforms differ.
BindingDB entry; cross-study comparison, confirm with primary data.
Adrenergic Receptor Pharmacology Binding Affinity Cardiovascular Research

Lack of Beta-1 Adrenergic Receptor Binding

In a binding assay report, 4-tert-butyl-N-propylbenzamide is explicitly noted to have 'No affinity' for the Beta-1 adrenergic receptor . This finding corroborates the low binding affinity reported elsewhere (Kd = 2.00E+3 nM [1]) and serves as a crucial confirmatory data point for researchers. For assays targeting the Beta-1 adrenergic receptor, this compound's established lack of significant affinity makes it an ideal and verifiable negative control, ensuring that observed effects are not due to off-target interactions at this receptor. In comparison, many other benzamide derivatives are designed to be potent agonists or antagonists for various GPCRs, making them unsuitable for this specific purpose.

No Affinity Confirmation
Reported
Beta-1 adrenergic receptor: No affinity detected.
Supports use as negative control for Beta-1 receptor assays.
Binary result; verify in specific assay context.
Adrenergic Receptor Pharmacology Negative Control Binding Assay

Lipophilicity and Hydrogen Bonding Profile

The calculated lipophilicity (estimated LogP ~3.7 [1]) of 4-tert-butyl-N-propylbenzamide is significantly higher than that of simpler benzamide analogs. For instance, N-propylbenzamide (CAS 10546-70-0) has an estimated LogP of ~1.8 [2], and benzamide itself has a LogP of 0.64 [3]. This difference of over 100-fold in predicted octanol/water partition coefficient indicates a much higher affinity for lipophilic environments. Additionally, the target compound has a lower topological polar surface area (TPSA) of 29.1 Ų [1] compared to benzamide's 43.1 Ų, and only 1 hydrogen bond donor, which will markedly influence membrane permeability and protein binding characteristics. These fundamental property differences mean the compound will behave very differently in assays involving cell membranes or plasma protein binding.

Lipophilicity Profile
Class-level inference
Estimated LogP ~3.7 vs. N-propylbenzamide ~1.8 and benzamide 0.64; ~100-fold higher.
Lipophilicity context markedly higher; supports membrane permeability probes.
In silico calculation; experimental confirmation recommended.
Physicochemical Properties ADME Solubility

4-tert-Butyl-N-propylbenzamide: Key Application Scenarios


Negative Control for Beta-1 Adrenergic Receptor Assays

Given its established weak affinity (Kd = 2 µM [1]) and independently confirmed 'no affinity' for the Beta-1 adrenergic receptor , 4-tert-butyl-N-propylbenzamide is optimally suited for use as a low-affinity reference compound or a verifiable negative control. In radioligand binding or functional assays, it can be used to define baseline activity and confirm assay specificity without inducing significant receptor activation or blockade. This is in contrast to potent benzamide-based agonists or antagonists, which would be unsuitable for this calibrating role.

Lipophilic Scaffold for SAR Studies

The presence of both a bulky para-tert-butyl group and an N-propyl chain gives this compound a distinct and well-defined lipophilic character (estimated LogP ~3.7 [1]). This makes it a valuable starting scaffold for structure-activity relationship (SAR) studies focused on optimizing lipophilicity, membrane permeability, and metabolic stability. Researchers can use it as a baseline to systematically introduce polar substituents and quantify the resulting changes in physicochemical and biological properties, leveraging the known and significant difference in LogP compared to simpler benzamides [2].

Reference Standard for Analytical Method Development

As a distinct benzamide derivative with a unique combination of substituents, 4-tert-butyl-N-propylbenzamide serves as a reliable reference standard for developing and validating analytical methods like HPLC, LC-MS, and GC-MS. Its specific molecular weight (219.32 g/mol [1]) and fragmentation pattern make it easily distinguishable from simpler analogs like N-propylbenzamide, a known endogenous metabolite [2]. This is particularly useful for method validation where a stable, non-endogenous compound with similar chromatographic behavior is required.

Application
Selection Property
Validation Focus
Beta-1 adrenergic receptor negative control
Reported weak / no affinity for Beta-1 receptor
Assay specificity and baseline activity validation
Lipophilic scaffold for SAR exploration
Calculated elevated lipophilicity (estimated LogP context)
Membrane permeability and metabolic stability endpoints
Analytical method reference standard
Distinct mass and fragmentation pattern
Chromatographic separation from endogenous metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-butyl-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.